molecular formula C7H5F5N2O2 B2438828 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1006462-23-2

1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2438828
CAS No.: 1006462-23-2
M. Wt: 244.121
InChI Key: GKWRSEBOHQHGNA-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both difluoroethyl and trifluoromethyl groups imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,2-difluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2O2/c8-5(9)2-14-3(6(15)16)1-4(13-14)7(10,11)12/h1,5H,2H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWRSEBOHQHGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2,2-difluoroethanol with trifluoromethyl-substituted pyrazole derivatives. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry

1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid serves as a crucial building block for synthesizing more complex fluorinated compounds. Its unique structure allows chemists to explore new synthetic pathways, enhancing the development of novel materials .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have indicated its ability to interact with specific molecular targets, which may lead to significant therapeutic effects. The presence of fluorine enhances binding affinity to enzymes and receptors .

Medicine

The compound shows promise in drug discovery and development due to its unique chemical properties. Notably, it has been studied for its anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays demonstrated an IC50 value of 0.02 μM against COX-2, indicating a high selectivity index compared to traditional anti-inflammatory drugs like diclofenac .

Table 1: Inhibition Data for COX Enzymes

CompoundIC50 (μM)Selectivity Index
This compound0.02High
Diclofenac0.054-

In vivo studies further support its efficacy; for instance, in a carrageenan-induced rat paw edema model, the compound exhibited a 71% inhibition rate compared to celecoxib's 22% .

Table 2: Edema Inhibition Percentages

Compound% Inhibition
This compound71%
Celecoxib22%

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with enhanced stability and reactivity. Its fluorinated nature makes it suitable for applications requiring robust chemical properties .

Case Studies

Recent studies have highlighted the compound's biological activity through various experimental models. For example:

  • Anti-inflammatory Activity : In a study by Abdellatif et al., the anti-inflammatory efficacy was evaluated using a carrageenan-induced edema model in rats. The results demonstrated significant inhibition percentages compared to control groups .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption characteristics due to its lipophilic nature from the trifluoromethyl group. However, moderate toxicity levels were observed at high concentrations, indicating the need for further investigation into dose-dependent effects .

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
  • Ethyl (2,2,2-trifluoroethyl)carbonate
  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

Comparison: Compared to these similar compounds, 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of difluoroethyl and trifluoromethyl groups. This

Biological Activity

1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound that has attracted attention in various scientific fields due to its unique chemical properties and potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

The compound is characterized by the presence of both difluoroethyl and trifluoromethyl groups, which contribute to its stability and reactivity. Its molecular formula is C7H5F5N2O2, and it has a molecular weight of 228.12 g/mol .

Synthesis

The synthesis typically involves the reaction of 2,2-difluoroethanol with trifluoromethyl-substituted pyrazole derivatives. Common solvents include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), often in the presence of strong bases .

This compound exhibits biological activity through its interaction with specific molecular targets. The fluorine atoms enhance binding affinity to certain enzymes and receptors, modulating their activity. This compound has been explored for its potential therapeutic effects in various diseases.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.

Table 1: Inhibition Data for COX Enzymes

CompoundIC50 (μM)Selectivity Index
This compound0.02High
Diclofenac0.054-

The selectivity index indicates that this compound may have a favorable profile compared to standard anti-inflammatory agents like diclofenac .

Case Studies

A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives, including the compound . The anti-inflammatory efficacy was evaluated using a carrageenan-induced rat paw edema model, demonstrating significant edema inhibition percentages compared to controls .

Table 2: Edema Inhibition Percentages

Compound% Inhibition
This compound71%
Celecoxib22%

This data suggests that the compound not only inhibits COX enzymes effectively but also exhibits notable in vivo anti-inflammatory effects .

Q & A

Q. Optimization Strategies :

  • Continuous Flow Reactors : Improve yield and reduce side reactions by enhancing heat/mass transfer .
  • Catalyst Screening : Use palladium or copper catalysts for regioselective functionalization (e.g., Suzuki coupling for aryl groups) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹⁹F NMR : Critical for confirming fluorine substituents (e.g., difluoroethyl and trifluoromethyl groups) due to distinct chemical shifts .
    • ¹H/¹³C NMR : Resolve pyrazole ring protons and carboxylate carbon signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Determines 3D structure and regiochemistry of substituents .
  • Infrared (IR) Spectroscopy : Identifies carboxylic acid (-COOH) and C-F stretching vibrations .

Advanced: How does the presence of fluoroethyl and trifluoromethyl groups influence the compound's binding affinity in enzyme interaction studies?

Methodological Answer:

  • Fluorine Effects :
    • Electron-Withdrawing Properties : The trifluoromethyl group increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., serine in proteases) .
    • Hydrophobic Interactions : The difluoroethyl group improves lipophilicity, promoting membrane permeability and target engagement .
  • Binding Assays :
    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes (e.g., Factor Xa, with reported Kd values in nM range) .
    • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .

Advanced: What strategies are employed to resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 values measured under identical pH/temperature conditions) .
  • Structural Validation : Confirm compound purity and regiochemistry via NMR/X-ray to rule out structural misassignment .
  • Computational Modeling :
    • Molecular Dynamics (MD) : Simulate binding modes to identify conformational flexibility influencing activity discrepancies .
    • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity trends .

Advanced: How does structural modification of this compound impact its pharmacokinetic properties?

Methodological Answer:

  • Modification Strategies :
    • Prodrug Design : Esterification of the carboxylic acid improves oral bioavailability (e.g., ethyl ester derivatives) .
    • Halogen Substitution : Replacing fluorine with chlorine/bromine alters metabolic stability (CYP450 oxidation susceptibility) .
  • Pharmacokinetic Studies :
    • Plasma Protein Binding Assays : Measure free fraction using equilibrium dialysis; fluorinated analogs often exhibit reduced protein binding .
    • Permeability Assays : Caco-2 cell models assess intestinal absorption enhancements from fluorinated groups .

Advanced: What are the key structural analogs, and how do their reactivities compare?

Q. Comparative Analysis :

Compound Structural Features Key Differences Biological Impact
1-(2-Chloroethyl)-3-methyl analogChlorine substituentHigher reactivity in nucleophilic substitutionReduced metabolic stability
1-(2-Bromoethyl)-3-methyl analogBromine substituentStronger hydrophobic interactionsEnhanced enzyme inhibition
1-(2-Iodoethyl)-3-methyl analogIodine substituentLower stability (prone to dehalogenation)Limited in vivo utility
Target Compound 2,2-Difluoroethyl + trifluoromethylOptimal balance of stability and reactivityHigh potency in enzyme assays

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